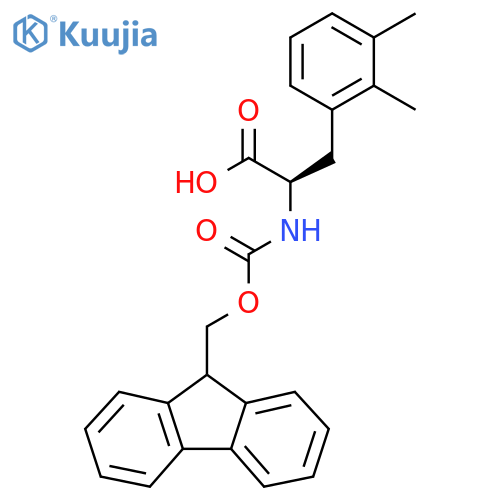

Cas no 1270290-64-6 (Fmoc-2,3-Dimethy-D-Phenylalanine)

1270290-64-6 structure

商品名:Fmoc-2,3-Dimethy-D-Phenylalanine

Fmoc-2,3-Dimethy-D-Phenylalanine 化学的及び物理的性質

名前と識別子

-

- Fmoc-D-2,3-Dimethylphe

- Fmoc-2,3-Dimethy-D-Phenylalanine

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dimethyl-D-phenylalanine

- Fmoc-2,3-Dimethyl-D-Phenylalanine

- 1270290-64-6

- F90354

- (2R)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid

-

- MDL: MFCD09842050

- インチ: 1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1

- InChIKey: DGFWPHOIYSZHRN-XMMPIXPASA-N

- ほほえんだ: O(C(N[C@@H](C(=O)O)CC1C=CC=C(C)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 415.17835828g/mol

- どういたいしつりょう: 415.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 615

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 75.6Ų

Fmoc-2,3-Dimethy-D-Phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52760-5g |

Fmoc-D-2,3-Dimethylphe |

1270290-64-6 | 95% | 5g |

¥8980.0 | 2023-09-07 | |

| A2B Chem LLC | AX25348-1g |

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid |

1270290-64-6 | 1g |

$374.00 | 2024-01-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52760-1g |

Fmoc-D-2,3-Dimethylphe |

1270290-64-6 | 95% | 1g |

¥2460.0 | 2023-09-07 |

Fmoc-2,3-Dimethy-D-Phenylalanine 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1270290-64-6 (Fmoc-2,3-Dimethy-D-Phenylalanine) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 81216-14-0(7-bromohept-1-yne)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬